(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane
Overview
Description
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane is a synthetic organic compound that belongs to the class of chromanes. Chromanes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a suitable chromane derivative.
Fluorination: Introduction of the fluorine atom at the 6th position of the chromane ring.
Amination: The benzylamino group is introduced through nucleophilic substitution.
Hydroxylation: The hydroxyl group is added to the ethyl side chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the benzylamino group, potentially converting it to a primary amine.
Substitution: The fluorine atom may participate in nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might be studied for its potential effects on cellular processes, given the known activities of chromane derivatives.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane would depend on its specific biological target. Generally, chromane derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(2-Amino-1-hydroxyethyl)-chromane: Lacks the benzyl group and fluorine atom.
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-chromane: Lacks the fluorine atom.
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-chlorochromane: Has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 6th position and the benzylamino group makes (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane unique. These functional groups can significantly influence the compound’s reactivity and biological activity, potentially offering advantages over similar compounds.
Properties
IUPAC Name |
(1S)-2-(benzylamino)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHPUMRASBVSQY-FUHWJXTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648373 | |
Record name | 2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-, (αS,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129050-27-7 | |
Record name | (αS,2R)-6-Fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129050-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-2-(Benzylamino)-1-((2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129050277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-, (αS,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2-(benzylamino)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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